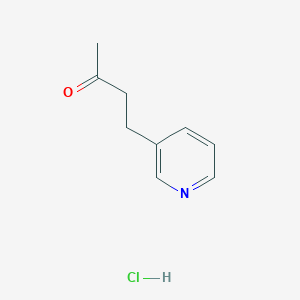

4-(3-Pyridinyl)-2-butanone hydrochloride

Description

Propriétés

Numéro CAS |

88940-75-4 |

|---|---|

Formule moléculaire |

C9H12ClNO |

Poids moléculaire |

185.65 g/mol |

Nom IUPAC |

4-pyridin-3-ylbutan-2-one;hydrochloride |

InChI |

InChI=1S/C9H11NO.ClH/c1-8(11)4-5-9-3-2-6-10-7-9;/h2-3,6-7H,4-5H2,1H3;1H |

Clé InChI |

SZCMQSIQTILWDD-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)CCC1=CN=CC=C1.Cl |

Origine du produit |

United States |

4-(3-Pyridinyl)-2-butanone hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-(3-Pyridinyl)-2-butanone Hydrochloride

Introduction

4-(3-Pyridinyl)-2-butanone is a pyridine derivative of significant interest in several fields of chemical and biomedical research. Structurally, it is a close analog of nicotine-derived nitrosamine ketone (NNK), a potent procarcinogen found in tobacco products, differing by the absence of the N-nitroso group.[1][2] This structural similarity makes it a valuable, non-carcinogenic reference compound for toxicological studies and as a precursor for synthesizing metabolites and analogs of tobacco-specific nitrosamines.[3][4] Its synthesis is a key step for researchers investigating the metabolic pathways and biological effects of nicotine and its derivatives.

This guide provides a comprehensive overview of the principal synthetic pathways for 4-(3-Pyridinyl)-2-butanone, culminating in its conversion to the stable hydrochloride salt. We will delve into the mechanistic underpinnings of each route, offering field-proven insights into experimental design, optimization, and validation. The methodologies discussed are selected to represent a blend of classical and modern synthetic strategies, catering to the diverse needs of researchers, from academic laboratories to industrial drug development settings.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals several viable bond disconnections, which form the basis for the synthetic strategies detailed in this guide. The primary disconnections are at the C3-C4 bond and the C4-C(pyridine) bond, suggesting either the construction of the butanone chain onto a pre-formed pyridine ring or the formation of the pyridine ring itself. For practical purposes, building upon a commercially available pyridine precursor is the most common and efficient approach.

The analysis points to three main synthetic strategies:

-

Acetoacetic Ester Condensation: Disconnecting between C3 and C4 of the butanone chain suggests a condensation reaction between an activated nicotinic acid derivative and an acetone enolate equivalent.

-

Organometallic Addition: Disconnecting the bond between the pyridine ring and the butanone side chain leads to a 3-pyridyl organometallic nucleophile and a suitable four-carbon electrophilic synthon.

-

Cross-Coupling Reaction: The same disconnection can be approached using modern palladium-catalyzed cross-coupling methods, which offer high functional group tolerance.

Caption: Retrosynthetic analysis of 4-(3-Pyridinyl)-2-butanone.

Synthetic Pathway 1: Modified Acetoacetic Ester Condensation

This pathway is a variation of the classical acetoacetic ester synthesis, adapted for this specific target. It involves the condensation of an activated nicotinic acid derivative, such as ethyl nicotinate, with the enolate of acetone. The subsequent hydrolysis and decarboxylation of the intermediate β-keto ester yield the desired product. This method is robust and relies on readily available starting materials.[5][6]

Mechanism and Rationale

The core of this synthesis is a Claisen-type condensation. Ethyl nicotinate serves as the acylating agent. Acetone must be converted to its enolate by a strong base, such as sodium ethoxide or sodium amide. The choice of base is critical; it must be strong enough to deprotonate acetone but not so nucleophilic as to compete in attacking the ester. The resulting intermediate, 1-(3-pyridyl)-1,3-butanedione, is then subjected to acidic or basic hydrolysis and decarboxylation to remove the terminal carboxyl group that originates from the ester, yielding the final ketone.

Experimental Protocol

Step 1: Condensation to form 1-(3-pyridyl)-1,3-butanedione

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) to anhydrous ethanol.

-

Heat the mixture to reflux to ensure complete dissolution of the base.

-

Add dry acetone (2.0 equivalents) dropwise to the refluxing solution.

-

Following the acetone addition, add ethyl nicotinate (1.0 equivalent) dropwise over 30 minutes.

-

Maintain the reaction at reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, the reaction mixture is quenched by pouring it into ice-cold water and acidifying with dilute HCl to a pH of ~5-6.

-

The precipitated crude product can be collected by filtration or extracted with a suitable organic solvent like ethyl acetate.

Step 2: Hydrolysis and Decarboxylation

-

The crude 1-(3-pyridyl)-1,3-butanedione is suspended in a dilute aqueous solution of sulfuric acid (e.g., 10-15%).

-

The mixture is heated to reflux for 2-4 hours until CO₂ evolution ceases.

-

The solution is cooled, made basic with a saturated solution of sodium bicarbonate, and then extracted multiple times with dichloromethane or ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 4-(3-Pyridinyl)-2-butanone.

Caption: Workflow for the Acetoacetic Ester Condensation Route.

Synthetic Pathway 2: Grignard Reagent Addition

This pathway utilizes the powerful nucleophilicity of Grignard reagents to form the crucial carbon-carbon bond between the pyridine ring and the side chain.[7][8] It involves the preparation of 3-pyridylmagnesium bromide, which then reacts with a suitable four-carbon electrophile. The choice of electrophile is key to avoiding side reactions.

Mechanism and Rationale

3-Bromopyridine is reacted with magnesium turnings in dry ether (typically THF, as it is better at solvating the Grignard reagent) to form 3-pyridylmagnesium bromide. This organometallic species is a potent nucleophile. A direct reaction with 4-halo-2-butanone is problematic due to the presence of the acidic α-protons and the reactive ketone carbonyl group in the electrophile.

A more reliable approach is to use a protected electrophile. For example, reacting the Grignard reagent with acetonitrile yields, after hydrolysis, 3-acetylpyridine. This can then be subjected to a chain extension reaction. A more direct route involves reacting the Grignard reagent with a protected form of a β-ketoaldehyde, such as 4,4-dimethoxy-2-butanone. The Grignard reagent adds to the ketone, and subsequent acidic workup hydrolyzes the resulting alkoxide and the acetal protecting group, leading to the desired product after dehydration.[9]

Experimental Protocol

Step 1: Preparation of 3-Pyridylmagnesium Bromide

-

Activate magnesium turnings (1.2 equivalents) in a flame-dried flask under a nitrogen atmosphere, typically with a crystal of iodine.

-

Add a small portion of a solution of 3-bromopyridine (1.0 equivalent) in anhydrous THF to initiate the reaction.

-

Once the reaction begins (indicated by heat evolution and color change), add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.[7]

Step 2: Reaction with Electrophile and Workup

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Add a solution of N-methoxy-N-methylacetamide (Weinreb amide) (1.0 equivalent) in anhydrous THF dropwise. The use of a Weinreb amide is a modern and effective method to synthesize ketones from organometallics while preventing over-addition to form a tertiary alcohol.[10]

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

Caption: Workflow for the Grignard Reagent Addition Route.

Synthetic Pathway 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

For researchers seeking a modern, versatile, and highly functional-group-tolerant method, the Suzuki-Miyaura cross-coupling reaction is an excellent choice.[11] This pathway typically involves coupling a pyridine-based boronic acid or ester with a suitable vinylic partner, followed by hydration of the resulting double bond.

Mechanism and Rationale

The Suzuki-Miyaura reaction involves a catalytic cycle with a palladium(0) species. The cycle consists of three main steps: oxidative addition of an organohalide to the Pd(0) complex, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[12][13]

In this context, 3-pyridylboronic acid can be coupled with 3-buten-2-one. This reaction, often catalyzed by a palladium complex with a suitable phosphine ligand (e.g., Pd(PPh₃)₄), forms 4-(3-pyridyl)-3-buten-2-one. The subsequent step is the selective reduction of the carbon-carbon double bond without affecting the ketone or the pyridine ring. This is typically achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[14]

Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine 3-pyridylboronic acid (1.2 equivalents), 3-buten-2-one (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equivalents).

-

Add a solvent system, typically a mixture of an organic solvent like dioxane or toluene and water.

-

De-gas the mixture thoroughly and place it under a nitrogen or argon atmosphere.

-

Heat the reaction to 80-100 °C for 12-24 hours, monitoring its progress by TLC or GC-MS.

-

Upon completion, cool the mixture, dilute it with water, and extract with ethyl acetate.

-

Wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify the crude 4-(3-pyridyl)-3-buten-2-one by column chromatography.

Step 2: Catalytic Hydrogenation

-

Dissolve the purified enone in a solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Place the mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (from balloon pressure to 50 psi, depending on the scale and equipment).

-

Stir vigorously until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

-

Concentrate the filtrate to obtain the final product, 4-(3-Pyridinyl)-2-butanone.

Final Step: Conversion to Hydrochloride Salt

The free base of 4-(3-Pyridinyl)-2-butanone is often an oil and can be hygroscopic or unstable upon long-term storage. Conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to handle, weigh, and store.

Protocol

-

Dissolve the purified 4-(3-Pyridinyl)-2-butanone free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. Add 1.0 to 1.1 equivalents of HCl.

-

A white precipitate of the hydrochloride salt will form.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash it with a small amount of cold, anhydrous diethyl ether, and dry it under vacuum.

Purification and Characterization

Regardless of the synthetic route, the final product must be rigorously purified and characterized to confirm its identity and purity.

| Technique | Purpose | Expected Observations |

| Vacuum Distillation | Purification of the liquid free base before salt formation. | Removes non-volatile impurities and unreacted starting materials.[15] |

| Column Chromatography | Purification of intermediates or the final free base. | Effective for removing closely related side products. |

| Recrystallization | Purification of the final hydrochloride salt. | Yields a high-purity crystalline solid with a sharp melting point. |

| ¹H NMR Spectroscopy | Structural confirmation and purity assessment. | Characteristic peaks for the pyridyl protons, and the methylene and methyl protons of the butanone chain.[16] |

| ¹³C NMR Spectroscopy | Structural confirmation. | A peak for the ketone carbonyl (~208 ppm) and distinct signals for the pyridine and aliphatic carbons.[16] |

| Mass Spectrometry (MS) | Determination of molecular weight. | The molecular ion peak corresponding to the calculated mass of the compound. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | A strong absorption band for the C=O stretch of the ketone (~1715 cm⁻¹). |

Comparative Analysis of Synthetic Pathways

| Pathway | Advantages | Disadvantages | Ideal Audience |

| Acetoacetic Ester | Uses inexpensive, common reagents. Scalable and based on classical, well-understood reactions. | Can have moderate yields; requires careful control of reaction conditions to avoid side reactions. | Academic labs, large-scale synthesis. |

| Grignard Reagent | High-yielding and direct C-C bond formation. Weinreb amide variant prevents over-addition. | Requires strictly anhydrous conditions. Grignard reagent can be difficult to initiate. Safety concerns with magnesium. | Experienced synthetic chemists, process development. |

| Suzuki Coupling | Excellent functional group tolerance. Mild reaction conditions. Highly reliable and versatile. | Palladium catalysts and boronic acids can be expensive. Requires two distinct steps (coupling and reduction). | Drug discovery, medicinal chemistry, researchers needing high purity. |

Safety Precautions

The synthesis of 4-(3-Pyridinyl)-2-butanone hydrochloride involves hazardous materials and requires adherence to strict safety protocols.

-

Reagents: Handle flammable solvents like diethyl ether and THF in a well-ventilated fume hood away from ignition sources.[17] Organometallic reagents like Grignard reagents are pyrophoric and react violently with water.[7] Strong bases and acids should be handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.[18][19]

-

Catalysts: Palladium catalysts are toxic and should be handled with care. Avoid inhalation of Pd/C powder.

-

Product: While 4-(3-Pyridinyl)-2-butanone is not classified as a carcinogen like NNK, as a ketone and pyridine derivative, it should be treated as a potentially harmful chemical. Avoid skin contact and inhalation.[20][21]

Always consult the Safety Data Sheet (SDS) for each chemical used in the synthesis.

Conclusion

The synthesis of 4-(3-Pyridinyl)-2-butanone hydrochloride can be successfully achieved through several distinct and reliable pathways. The choice of method depends on the specific requirements of the researcher, including scale, budget, available equipment, and desired purity. The classical acetoacetic ester condensation offers a cost-effective route for large-scale production. The Grignard approach provides a direct and high-yielding, albeit technically demanding, alternative. For ultimate flexibility and functional group tolerance, particularly in a research and development context, the modern Suzuki-Miyaura cross-coupling represents the state-of-the-art. By understanding the underlying principles and practical considerations of each method, scientists can confidently and safely produce this valuable compound for their research endeavors.

References

Sources

- 1. NNK - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. Differential Contributions of Alcohol and Nicotine-Derived Nitrosamine Ketone (NNK) to White Matter Pathology in the Adolescent Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficient Method of (S)-Nicotine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]

- 8. Grignard Reaction [organic-chemistry.org]

- 9. aroonchande.com [aroonchande.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. US11192912B1 - Synthesis of biaryl ketones and biaryl diketones via carbonylative Suzuki-Miyaura coupling reactions catalyzed by bridged bis(N-heterocyclic carbene)palladium(II) catalysts - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone) [mdpi.com]

- 17. bg.cpachem.com [bg.cpachem.com]

- 18. fishersci.com [fishersci.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. sigmaaldrich.cn [sigmaaldrich.cn]

- 21. datasheets.scbt.com [datasheets.scbt.com]

Physicochemical Properties and Analytical Characterization of 4-(3-Pyridinyl)-2-butanone Hydrochloride

Executive Summary

4-(3-Pyridinyl)-2-butanone is a versatile heteroaromatic ketone utilized extensively as a synthetic building block in pharmaceutical development, biocatalysis, and toxicology studies (often as a structural analog in nicotine metabolism research). While the free base exists as an oil with limited aqueous stability, its hydrochloride salt—4-(3-Pyridinyl)-2-butanone HCl —offers superior physicochemical properties. This technical guide explores the causality behind its salt formation, details its thermodynamic profile, and establishes self-validating analytical protocols for its rigorous characterization.

Molecular and Physicochemical Profiling

To design effective formulation and analytical strategies, understanding the fundamental thermodynamic and chemical properties of the compound is critical. The pyridine ring imparts a weak basicity to the molecule, making it amenable to stable salt formation with strong acids.

Table 1: Physicochemical Properties Comparison

| Property | 4-(3-Pyridinyl)-2-butanone (Free Base) | 4-(3-Pyridinyl)-2-butanone HCl (Salt) |

| Molecular Formula | C9H11NO | C9H12ClNO |

| Molecular Weight | 149.19 g/mol | 185.65 g/mol |

| Physical State | Pale yellow to brown oil | White to off-white crystalline solid |

| Aqueous Solubility | Low to Moderate | High (>50 mg/mL) |

| pKa (Pyridine N) | ~5.2 | Protonated (Ionized) |

| Storage Stability | Prone to oxidation and coloration | Highly stable at 2-8°C (Desiccated) |

Data synthesized from foundational chemical databases for the free base moiety .

Causality in Salt Formation: Free Base vs. Hydrochloride

The conversion of 4-(3-Pyridinyl)-2-butanone to its hydrochloride salt is driven by the need to optimize the compound's handling, stability, and bioavailability profiles. The free base is prone to degradation via oxidation and aldol condensation under basic conditions. By protonating the pyridine nitrogen, the electron density of the heteroaromatic ring is altered, reducing its susceptibility to electrophilic attack and stabilizing the aliphatic ketone moiety .

Fig 1. Chemical workflow for synthesizing the stable hydrochloride salt from the free base.

Protocol 1: Anhydrous Hydrochloride Salt Formation

-

Causality: Water promotes side reactions and makes the highly water-soluble HCl salt difficult to precipitate. Using anhydrous ethereal HCl forces the protonated salt to spontaneously crystallize out of the organic solvent, driving the reaction to completion and maximizing yield.

-

Step-by-Step Methodology:

-

Dissolve 1.0 eq of 4-(3-Pyridinyl)-2-butanone free base in anhydrous diethyl ether (10 volumes) under an inert nitrogen atmosphere.

-

Cool the solution to 0–5°C using an ice bath to control the exothermic protonation.

-

Dropwise, add 1.1 eq of 2M anhydrous HCl in dioxane while maintaining vigorous stirring.

-

Allow the suspension to stir for 1 hour at room temperature to ensure complete crystallization.

-

Filter the resulting white precipitate under a vacuum, wash with cold anhydrous ether, and dry under a vacuum at 40°C to a constant weight.

-

-

Self-Validation System: Weigh the dried product to calculate the yield (expected >90%) and perform a rapid melting point check. A sharp, narrow melting point range indicates high crystalline purity devoid of trapped solvent or unreacted free base.

Analytical Characterization Protocols

Robust analytical characterization requires orthogonal techniques to confirm purity, mass, and structural integrity.

Fig 2. Multidimensional analytical workflow for validating purity, structure, and stability.

Protocol 2: Purity Profiling via RP-HPLC-UV

-

Causality: The basic nature of the pyridine nitrogen often leads to secondary interactions with residual ionized silanols on standard C18 stationary phases, causing severe peak tailing . To mitigate this, an acidic mobile phase (0.1% Formic acid, pH ~2.7) is employed to ensure complete protonation of the analyte, paired with an end-capped column to shield residual silanols.

-

Step-by-Step Methodology:

-

Column: Install a C18, end-capped column (150 x 4.6 mm, 3.5 µm).

-

Mobile Phase: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

-

Gradient: Program a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

-

Detection: Set the UV detector to 254 nm (optimal for the pyridine chromophore).

-

Sample Prep: Dissolve the HCl salt in Water:MeCN (90:10) to a final concentration of 1 mg/mL. Inject 10 µL.

-

-

Self-Validation System (SST): Prior to sample analysis, inject a blank diluent followed by a reference standard. The system is validated only if the standard peak exhibits a tailing factor (Tf) ≤ 1.5, theoretical plates (N) > 5000, and the blank shows zero interfering peaks at the analyte's retention time.

Protocol 3: Structural Elucidation via 1H-NMR

-

Causality: Confirming the site of protonation and the integrity of the aliphatic ketone requires high-resolution NMR. Deuterium oxide (D2O) is the preferred solvent for the HCl salt to prevent overlapping of exchangeable proton signals and to ensure rapid, complete dissolution.

-

Step-by-Step Methodology:

-

Dissolve 15 mg of 4-(3-Pyridinyl)-2-butanone HCl in 0.6 mL of D2O.

-

Transfer to a 5 mm NMR tube.

-

Acquire a 1H NMR spectrum at 400 MHz (minimum 16 scans).

-

Process the spectrum, referencing the residual HDO peak (~4.79 ppm).

-

-

Self-Validation System: The protocol is internally validated via stoichiometric integration. The isolated methyl singlet of the ketone (~2.2 ppm) must be integrated and set to exactly 3.00. For the structure to be validated, the total integration of the downfield aromatic pyridine protons (~8.0–9.0 ppm) must equal 4.00 (±0.05). Any deviation indicates incomplete protonation, co-crystallized solvent, or structural impurities.

Storage and Stability Profiling

Because hydrochlorides of pyridine derivatives can exhibit hygroscopicity depending on their crystal lattice, the compound should be evaluated via Differential Scanning Calorimetry (DSC). A sharp endothermic melting peak indicates high crystalline purity. For long-term integrity, 4-(3-Pyridinyl)-2-butanone HCl must be stored in a tightly sealed, amber glass container within a desiccator at 2–8°C to prevent moisture ingress and photolytic degradation.

References

-

Title: 4-(Pyridin-3-yl)butan-2-one (CID 12433445) Source: PubChem, National Library of Medicine URL: [Link]

-

Title: Handbook of Pharmaceutical Salts: Properties, Selection, and Use Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech URL: [Link]

4-(3-Pyridinyl)-2-butanone hydrochloride mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)

A Note to the Reader: The initial query for "4-(3-Pyridinyl)-2-butanone hydrochloride" did not yield specific results for a compound with that precise name in the context of a well-defined mechanism of action. However, the structural similarity to the extensively researched tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), is significant. Given the context of a request for an in-depth technical guide on its mechanism of action, it is highly probable that the compound of interest is NNK. This guide will, therefore, focus on the comprehensive, scientifically validated mechanism of action of NNK.

Introduction

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent, procarcinogenic compound found in tobacco products and is formed from the nitrosation of nicotine.[1][2] Classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC), NNK is a significant contributor to the development of lung cancer, particularly adenocarcinoma, in smokers.[3] Its carcinogenicity is not direct; rather, it requires metabolic activation to exert its deleterious effects. This guide will provide a detailed exploration of the molecular mechanisms that underpin the carcinogenic activity of NNK, from its metabolic bioactivation to the subsequent cellular and signaling pathway disruptions.

Metabolic Activation: The Gateway to Carcinogenicity

The journey of NNK from a stable procarcinogen to a reactive DNA-damaging agent is initiated by metabolic activation, primarily mediated by cytochrome P450 (CYP) enzymes.[1][4] This process occurs predominantly in the lung, the primary target organ of NNK's carcinogenic effects. The three main metabolic pathways of NNK are carbonyl reduction, pyridine N-oxidation, and α-carbon hydroxylation.[1]

-

Carbonyl Reduction: This pathway leads to the formation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), another potent carcinogen.[3][5]

-

Pyridine N-oxidation: This is generally considered a detoxification pathway, leading to the formation of less tumorigenic metabolites.[1]

-

α-Carbon Hydroxylation: This is the critical activation pathway that leads to the formation of electrophilic intermediates capable of damaging DNA.[1][4] This process generates unstable α-hydroxy NNK derivatives that spontaneously decompose to form DNA-alkylating agents.[6]

The metabolic fate of NNK is a crucial determinant of its carcinogenic potential. The balance between activation and detoxification pathways can be influenced by genetic polymorphisms in CYP enzymes and exposure to other compounds that can induce or inhibit these enzymes.[4]

Experimental Protocol: In Vitro NNK Metabolism Assay Using Liver Microsomes

This protocol outlines a standard procedure to assess the metabolism of NNK in vitro using liver microsomes, which are a rich source of CYP enzymes.

Materials:

-

Rat or human liver microsomes

-

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

HPLC system with a suitable column (e.g., C18)

-

Standards for NNK and its metabolites (NNAL, keto acid)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine liver microsomes (e.g., 0.5 mg/mL protein), potassium phosphate buffer, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Add NNK (e.g., 10 µM final concentration) to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding an equal volume of cold acetonitrile.

-

Protein Precipitation: Centrifuge the mixture to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the presence of NNK metabolites using HPLC. Quantify the metabolites by comparing their peak areas to those of the standards.

Causality: The use of an NADPH regenerating system is critical as CYP enzymes require NADPH as a cofactor for their catalytic activity. The inclusion of standards for known metabolites allows for their accurate identification and quantification.

The Core Mechanism: DNA Adduct Formation

The ultimate molecular mechanism of NNK-induced carcinogenesis is the formation of DNA adducts. The electrophilic intermediates generated during metabolic activation react with DNA bases, leading to the formation of various adducts. These include pyridyloxobutyl (POB) and pyridylhydroxybutyl (PHB) adducts, as well as methylated bases.[5][6]

The formation of O⁶-methylguanine (O⁶-MeG) is particularly mutagenic, as it can mispair with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. These mutations can occur in critical genes that regulate cell growth and division, such as the KRAS oncogene, a common mutation found in lung adenocarcinomas.

The persistence of these DNA adducts is a key factor in the initiation of cancer. If not repaired by the cell's DNA repair machinery, these adducts can lead to permanent mutations during subsequent rounds of DNA replication.

Diagram: Metabolic Activation and DNA Adduct Formation of NNK

Caption: Metabolic pathways of NNK leading to activation and detoxification.

Modulation of Cellular Signaling Pathways

Beyond its direct genotoxic effects, NNK can also promote cancer development by modulating various cellular signaling pathways. This occurs through its interaction with specific cell surface receptors, including nicotinic acetylcholine receptors (nAChRs) and β-adrenergic receptors.[7][8][9]

Nicotinic Acetylcholine Receptor (nAChR) Signaling:

NNK can bind to nAChRs, particularly the α7 subtype, which are expressed on various cell types, including bronchial epithelial cells.[8][10] This interaction can trigger downstream signaling cascades that promote cell proliferation and survival. One key pathway activated by NNK through nAChRs is the NF-κB signaling pathway.[7] Activation of NF-κB leads to the upregulation of target genes involved in cell cycle progression, such as cyclin D1.[7]

β-Adrenergic Receptor Signaling:

NNK has also been shown to act as an agonist for both β1- and β2-adrenergic receptors.[9] Activation of these receptors can lead to the stimulation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[9][10] The ERK pathway plays a central role in regulating cell proliferation, differentiation, and survival. Upregulation of this pathway by NNK can contribute to the uncontrolled cell growth characteristic of cancer.[9]

Diagram: NNK-Induced Signaling Pathways

Caption: NNK activates pro-proliferative signaling pathways.

Experimental Protocol: Western Blot Analysis of ERK Activation

This protocol describes how to measure the activation of the ERK signaling pathway in response to NNK treatment by detecting the phosphorylated (active) form of ERK.

Materials:

-

Human bronchial epithelial cells (e.g., BEAS-2B)

-

Cell culture medium and supplements

-

NNK

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture BEAS-2B cells to ~80% confluency. Treat the cells with various concentrations of NNK or a vehicle control for a specified time (e.g., 30 minutes).

-

Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total-ERK1/2 to normalize for protein loading.

Trustworthiness: The inclusion of a total-ERK1/2 control is essential to ensure that any observed changes in phospho-ERK1/2 levels are due to changes in its phosphorylation status and not variations in the total amount of ERK protein.

Summary and Future Directions

The mechanism of action of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone is multifaceted, involving a critical metabolic activation step that leads to the formation of DNA adducts, the primary drivers of its carcinogenicity. These genotoxic events are further compounded by the ability of NNK to hijack cellular signaling pathways, such as the nAChR and β-adrenergic receptor pathways, to promote cell proliferation and survival.

Understanding the intricate details of NNK's mechanism of action is paramount for developing effective strategies for the prevention and treatment of tobacco-related cancers. Future research should focus on identifying individuals with a genetic predisposition to enhanced NNK activation, developing novel inhibitors of the metabolic activation pathways, and targeting the downstream signaling cascades that are aberrantly activated by this potent carcinogen.

References

-

4-(Methylnitro-Samino)-1-(3-Pyridyl)-1-Butanone Induces CRM1-Dependent P53 Nuclear Accumulation in Human Bronchial Epithelial Cells - Oxford Academic. (2010, July 15). Retrieved from [Link]

-

Tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) induces cell proliferation in normal human bronchial epithelial cells through NFkappaB activation and cyclin D1 up-regulation - PubMed. (2005, June 1). Retrieved from [Link]

-

Nicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone induce cyclooxygenase-2 activity in human gastric cancer cells - PubMed. (2008, December 1). Retrieved from [Link]

-

In vitro and in vivo modulation of the bioactivation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in hamster lung tissues - PubMed. (n.d.). Retrieved from [Link]

-

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) enhances invasiveness of lung cancer cells by up-regulating contactin-1 via the alpha7 nicotinic acetylcholine receptor/ERK signaling pathway - PubMed. (2009, May 15). Retrieved from [Link]

-

4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone Promotes Esophageal Squamous Cell Carcinoma Growth via Beta-Adrenoceptors In Vitro and In Vivo - PMC. (2015, March 5). Retrieved from [Link]

-

Toxicity of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NKK) in early development: a wide-scope metabolomics assay in zebrafish embryos - bioRxiv.org. (2021, June 7). Retrieved from [Link]

-

1-butanone Is a 4-(3-pyridyl)-4-oxobutyl Carboxylic Acid Ester - PubMed. (n.d.). Retrieved from [Link]

-

Determination of 4-(Methylnitrosamino)-1-(3- Pyridyl)-1-Butanone (NNK) arising from tobacco smoke in airborne particulate matter - Pure. (2021, November 19). Retrieved from [Link]

-

Detection and Quantification of 4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB) from Smoker Albumin and its Potential as a Surrogate Biomarker of Tobacco-Specific Nitrosamines Exposure and Bioactivation - PMC. (2019, April 23). Retrieved from [Link]

-

4-(N-NITROSOMETHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE - precisionFDA. (n.d.). Retrieved from [Link]

-

Effects of cellular differentiation in human primary bronchial epithelial cells: Metabolism of 4-(methylnitrosamine)-1-(3-pyridyl) - PMC. (n.d.). Retrieved from [Link]

-

Carcinogenicity and DNA adduct formation of 4-(methylnitrosamino)-1-(3-pyridyl) - PubMed. (2014, December 15). Retrieved from [Link]

-

Metabolic pathways of NNK: carbonyl reduction (path a), pyridine... - ResearchGate. (n.d.). Retrieved from [Link]

-

Cloning and Characterization of a Hybridoma Secreting a 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)-Specific Monoclonal Antibody and Recombinant F(ab) - PMC. (2013, March 19). Retrieved from [Link]

-

Inhibition of metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone by dietary benzaldehydes - PubMed. (1995, November 6). Retrieved from [Link]

-

Target Identification of 22-(4-Pyridinecarbonyl) Jorunnamycin A, a Tetrahydroisoquinoline Derivative from the Sponge Xestospongia sp., in Mediating Non-Small-Cell Lung Cancer Cell Apoptosis - MDPI. (2022, December 15). Retrieved from [Link]

-

4-(n-nitrosomethylamino)-1(3-pyridyl)-1-butanone - OEHHA. (1990, April 1). Retrieved from [Link]

-

Known and Probable Human Carcinogens | American Cancer Society. (2024, August 1). Retrieved from [Link]

-

Determination of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) arising from tobacco smoke in airborne particulate matter - eScholarship. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Determination of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) arising from tobacco smoke in airborne particulate matter [escholarship.org]

- 3. Effects of cellular differentiation in human primary bronchial epithelial cells: Metabolism of 4-(methylnitrosamine)-1-(3-pyridyl)-1-butanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo modulation of the bioactivation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in hamster lung tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carcinogenicity and DNA adduct formation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and enantiomers of its metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in F-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) induces cell proliferation in normal human bronchial epithelial cells through NFkappaB activation and cyclin D1 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone induce cyclooxygenase-2 activity in human gastric cancer cells: Involvement of nicotinic acetylcholine receptor (nAChR) and beta-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone Promotes Esophageal Squamous Cell Carcinoma Growth via Beta-Adrenoceptors In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) enhances invasiveness of lung cancer cells by up-regulating contactin-1 via the alpha7 nicotinic acetylcholine receptor/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(3-Pyridinyl)-2-butanone hydrochloride structural analogs

An In-depth Technical Guide to the Structural Analogs of 4-(3-Pyridinyl)-2-butanone Hydrochloride

Abstract

This technical guide provides a comprehensive exploration of the structural analogs of 4-(3-Pyridinyl)-2-butanone, a key scaffold relevant to the study of nicotinic acetylcholine receptors (nAChRs). Rooted in its relationship to nicotine and its metabolites, this core structure serves as a foundational template for the development of novel therapeutic agents targeting CNS disorders, including nicotine addiction, Alzheimer's disease, and Parkinson's disease. This document details the rationale behind analog design, explores diverse structural classes, elucidates structure-activity relationships (SAR), and provides detailed, field-proven protocols for the synthesis, in-vitro characterization, and in-vivo evaluation of these compounds. This guide is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of next-generation nAChR modulators.

Introduction: The Significance of the 4-(3-Pyridinyl)-2-butanone Scaffold

The 4-(3-Pyridinyl)-2-butanone core structure is of significant interest primarily due to its structural similarity to nicotine and its metabolites. One of the most well-known derivatives is 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a tobacco-specific nitrosamine and a potent procarcinogen[1][2]. The parent compound and its analogs are potent ligands for nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial for various physiological processes in the central nervous system (CNS)[3][4].

Nicotine, the primary addictive substance in tobacco, exerts its effects by binding to nAChRs, particularly the high-affinity α4β2 subtype in the brain[4][5]. The development of structural analogs of nicotine-related compounds, such as 4-(3-Pyridinyl)-2-butanone, is a cornerstone of modern medicinal chemistry aimed at creating subtype-selective nAChR modulators. The goal is to dissociate the therapeutic potential of nAChR activation (e.g., cognitive enhancement, neuroprotection) from the adverse effects and high addiction liability of nicotine[3][6].

This guide will deconstruct the process of designing, synthesizing, and evaluating structural analogs of this important scaffold, providing both the theoretical underpinnings and the practical methodologies required for successful drug discovery in this domain.

Rationale for Analog Development: A Strategy-Driven Approach

The development of analogs is not a random process but a deliberate strategy to optimize the pharmacological profile of a lead compound. The primary motivations for modifying the 4-(3-Pyridinyl)-2-butanone scaffold include:

-

Enhancing Potency and Efficacy: Fine-tuning the structure to achieve higher binding affinity (lower Kᵢ) or greater functional response (lower EC₅₀/IC₅₀) at the target receptor.

-

Improving Subtype Selectivity: Modifying the molecule to preferentially bind to a specific nAChR subtype (e.g., α7 vs. α4β2) to elicit a desired therapeutic effect while minimizing off-target side effects.

-

Optimizing Pharmacokinetics (ADME): Altering the structure to improve Absorption, Distribution, Metabolism, and Excretion properties. This includes enhancing metabolic stability, modulating lipophilicity (LogP) for better blood-brain barrier penetration, and extending the biological half-life[1][7].

-

Reducing Toxicity: Eliminating or modifying structural motifs associated with toxicity or the formation of carcinogenic metabolites, a particular concern given the relationship to NNK[8].

-

Modulating Functional Activity: Converting a full agonist into a partial agonist (e.g., varenicline) or an antagonist to achieve a more nuanced pharmacological effect, which can be highly beneficial for smoking cessation or treating other CNS disorders[6][9].

Key Structural Analogs and Structure-Activity Relationships (SAR)

Systematic modification of the 4-(3-Pyridinyl)-2-butanone scaffold has yielded several classes of analogs. The core structure can be dissected into three primary regions for modification: the pyridine ring, the butanone linker, and the terminal methyl group.

Caption: Key modification points on the 4-(3-Pyridinyl)-2-butanone scaffold.

Pyridine Ring Modifications

The pyridine ring is essential for interaction with the nAChR binding site. Modifications here can drastically alter affinity and selectivity.

-

Substitutions: Introducing substituents at the C5 position of the pyridine ring has been explored to probe steric and electronic influences on receptor binding. Bulky groups like phenyl or heteroaryl moieties can result in analogs with very high affinity (Kᵢ values in the low nanomolar to picomolar range), acting as either agonists or antagonists depending on the specific substitution[9].

-

Bioisosteric Replacement: Replacing the pyridine ring with other heterocycles can modulate activity and improve drug-like properties.

Linker and Ketone Modifications

The length, flexibility, and chemical nature of the linker connecting the pyridine ring to the terminal group are critical determinants of how the ligand fits into the receptor's binding pocket.

-

Conformational Restriction: One of the most successful strategies in nicotine analog design involves constraining the rotatable bonds of the linker. This is achieved by creating tricyclic or tetracyclic structures that lock the molecule into a specific, biologically active conformation[3]. This approach can significantly enhance selectivity for a particular nAChR subtype.

-

Ketone Reduction/Replacement: The ketone at the 2-position can be reduced to a hydroxyl group, creating a chiral center and potentially leading to enantiomers with different biological activities. Replacing the ketone with other functional groups (e.g., amides) can alter hydrogen bonding capabilities and metabolic stability[10].

N-Substituted and Cyclized Analogs

This class is closely related to nornicotine, which lacks the N-methyl group of nicotine.

-

N-Alkylation: Replacing the hydrogen on the pyrrolidine nitrogen of nornicotine (a cyclized analog) with various alkyl groups can systematically alter potency and efficacy[11].

-

Enantioselectivity: Chirality is paramount. For instance, (S)-nicotine is significantly more potent than (R)-nicotine[12]. Enantioselective synthesis is therefore critical to producing the desired isomer and avoiding pharmacological complications from the less active or inactive enantiomer[12][13].

Summary of Structure-Activity Relationships

The following table summarizes key SAR trends for nAChR ligands based on the 4-(3-Pyridinyl)-2-butanone scaffold and related structures.

| Modification | Structural Change | Observed Effect on Biological Activity | Reference(s) |

| Pyridine Ring | C5-phenyl substitution | Increased binding affinity (Kᵢ = 0.055 to 0.69 nM) | [9] |

| C5-heteroaryl substitution | Potent agonists and antagonists identified | [9] | |

| Linker | Conformational restriction (e.g., tricyclic analogs) | Enhanced nAChR subtype selectivity | [3] |

| Keto to hydroxyl reduction | Creation of chiral center, potential for stereospecific activity | [14] | |

| Terminal Group | N-alkylation of nornicotine analogs | Systematic variation in potency and efficacy | [11] |

| Enantiomeric form ((S)- vs (R)-) | (S)-enantiomers are generally much more potent nAChR ligands | [12] |

Experimental Design: From Synthesis to In Vivo Validation

A robust and logical workflow is essential for the efficient evaluation of novel analogs. The process begins with chemical synthesis and progresses through a tiered screening cascade of in-vitro and in-vivo assays.

Caption: A typical workflow for the discovery and validation of nAChR modulators.

Protocol: Enantioselective Synthesis of a Nornicotine Analog

This protocol is based on established methods for the enantioselective synthesis of minor tobacco alkaloids, which are cyclized analogs of the core topic[13]. The causality behind this multi-step process is to build the chiral pyrrolidine ring with high enantiomeric excess.

Objective: To synthesize (S)-nornicotine as a representative chiral analog.

Pillar of Trustworthiness: Each step requires purification and characterization (TLC, NMR, MS) to confirm the identity and purity of intermediates before proceeding. Enantiomeric excess (%ee) is determined by chiral HPLC, validating the success of the asymmetric synthesis.

Methodology:

-

Step 1: Chiral Ketimine Formation

-

In a round-bottom flask equipped with a Dean-Stark trap, dissolve 1 equivalent of 3-(aminomethyl)pyridine in toluene.

-

Add 1 equivalent of a chiral auxiliary, (1S, 2S, 5S)-(-)-2-hydroxy-3-pinanone.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture for 12-18 hours, azeotropically removing water. The use of the chiral pinanone derivative is critical as it directs the stereochemistry of the subsequent alkylation step[13].

-

Cool the reaction and concentrate under reduced pressure. The crude ketimine is used directly in the next step.

-

-

Step 2: Enantioselective C-Alkylation

-

Dissolve the crude ketimine in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

-

Slowly add 1.1 equivalents of a strong base (e.g., lithium diisopropylamide, LDA) to deprotonate the carbon alpha to the imine, forming a chiral lithium aza-enolate.

-

After stirring for 1 hour at -78 °C, add 1.2 equivalents of an appropriate alkylating agent (e.g., 1-bromo-3-chloropropane for cyclization).

-

Allow the reaction to slowly warm to room temperature and stir for 16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

-

Step 3: N-Deprotection and Intramolecular Cyclization

-

Dissolve the purified product from Step 2 in a suitable solvent.

-

Perform N-deprotection (removal of the pinanone auxiliary) under conditions appropriate for the specific protecting group.

-

Induce base-catalyzed intramolecular ring closure to form the pyrrolidine ring of nornicotine[13].

-

Purify the final product, (S)-nornicotine, using column chromatography.

-

-

Step 4: Salt Formation (Hydrochloride)

-

Dissolve the purified free base in anhydrous diethyl ether.

-

Slowly add a solution of HCl in ether (e.g., 2M) dropwise until precipitation is complete.

-

Filter the resulting white solid, wash with cold ether, and dry under vacuum to yield the hydrochloride salt.

-

Protocol: In-Vitro Functional Characterization using FLIPR

The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to assess the functional activity of compounds at ligand-gated ion channels by measuring changes in intracellular calcium concentration[15].

Objective: To determine the potency (EC₅₀ for agonists; IC₅₀ for antagonists) and efficacy of test compounds at a specific nAChR subtype (e.g., α7) expressed in a mammalian cell line.

Pillar of Trustworthiness: The protocol includes positive controls (a known agonist like nicotine), negative controls (vehicle), and a reference antagonist to validate assay performance and allow for relative potency calculations.

Methodology:

-

Cell Preparation:

-

Use a stable cell line expressing the nAChR subtype of interest (e.g., GH4C1 cells expressing the rat α7 receptor)[15].

-

Plate the cells in black-walled, clear-bottom 96- or 384-well microplates and grow to 80-90% confluency.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage).

-

Remove the cell culture medium and add the dye loading buffer to each well.

-

Incubate the plate at 37 °C for 60 minutes in the dark. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

-

-

Compound Preparation:

-

Prepare serial dilutions of the test compounds and control compounds (e.g., nicotine) in an appropriate assay buffer in a separate compound plate.

-

-

FLIPR Assay Execution:

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

The instrument first measures the baseline fluorescence of the cells in each well.

-

It then automatically adds the compounds from the compound plate to the cell plate and immediately begins measuring the fluorescence intensity over time (typically for 2-3 minutes).

-

For Agonists: A compound that activates the receptor will cause an influx of calcium, resulting in a rapid increase in fluorescence.

-

For Antagonists: The cell plate is pre-incubated with the test antagonist before adding a fixed concentration of a known agonist (e.g., the EC₈₀ concentration of nicotine). An effective antagonist will block the agonist-induced fluorescence increase.

-

-

Data Analysis:

-

The change in fluorescence (peak response minus baseline) is plotted against the compound concentration.

-

Use a four-parameter logistic equation to fit the concentration-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

-

Protocol: In-Vivo Evaluation using Conditioned Place Preference (CPP)

CPP is a standard behavioral paradigm used in rodents to assess the rewarding or aversive properties of a drug[16]. It is a crucial model for evaluating the abuse potential of novel psychoactive compounds.

Objective: To determine if a test compound produces rewarding effects, which may predict its addiction liability.

Pillar of Trustworthiness: The experimental design is counterbalanced to control for initial preferences for either of the conditioning chambers. A saline-treated control group is run in parallel to ensure that any observed preference is due to the drug and not the experimental procedure itself.

Methodology:

-

Apparatus: A standard three-chamber CPP apparatus, consisting of two larger conditioning chambers with distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central chamber.

-

Phase 1: Pre-Conditioning (Baseline Preference Test - Day 1)

-

Place a mouse or rat in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.

-

Record the time spent in each of the two conditioning chambers. Animals showing a strong unconditioned preference for one chamber (e.g., >80% of the time) are typically excluded.

-

-

Phase 2: Conditioning (Days 2-9)

-

This phase consists of 8 days of conditioning sessions.

-

On alternate days (e.g., Days 2, 4, 6, 8), administer the test compound (e.g., 1 mg/kg, subcutaneous) and immediately confine the animal to one of the conditioning chambers (the "drug-paired" side) for 30 minutes.

-

On the intervening days (e.g., Days 3, 5, 7, 9), administer a vehicle control (e.g., saline) and confine the animal to the opposite chamber (the "saline-paired" side) for 30 minutes.

-

The assignment of the drug-paired chamber is counterbalanced across all animals in the study.

-

-

Phase 3: Post-Conditioning (Preference Test - Day 10)

-

This phase is identical to the pre-conditioning test. No drug is administered.

-

Place the animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.

-

Record the time spent in each conditioning chamber.

-

-

Data Analysis:

-

Calculate a preference score for each animal: (Time spent in drug-paired chamber on test day) - (Time spent in drug-paired chamber at baseline).

-

A significant positive preference score indicates that the drug has rewarding properties. A significant negative score indicates aversive properties.

-

Use appropriate statistical tests (e.g., a paired t-test or ANOVA) to compare the time spent in the drug-paired chamber before and after conditioning.

-

Conclusion and Future Directions

The 4-(3-Pyridinyl)-2-butanone scaffold remains a fertile ground for the discovery of novel nAChR modulators. The strategic design of structural analogs, guided by a deep understanding of SAR, has led to compounds with improved potency, selectivity, and pharmacokinetic profiles. Advanced in-vitro techniques like FLIPR and patch-clamp electrophysiology provide crucial mechanistic insights early in the discovery process, while validated in-vivo models like CPP and self-administration are indispensable for evaluating therapeutic potential and abuse liability[6][15][16].

Future research will likely focus on leveraging computational modeling and machine learning to predict the properties of novel analogs, thereby accelerating the design-synthesis-test cycle. Furthermore, a deeper understanding of the role of intracellular nAChR populations, such as those in Golgi satellites, may open new avenues for therapeutic intervention, potentially leading to drugs that modulate receptor trafficking and signaling in novel ways[4][17]. The integration of these advanced strategies promises to unlock the full therapeutic potential of this versatile chemical scaffold.

References

- Ussing, T., et al. (2007). In vitro screening strategies for nicotinic receptor ligands. PubMed.

- Dwoskin, L.P., et al. (2005).

- (N/A). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI.

- Zhang, H.J., et al. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eScholarship.

- (N/A). (2025). Beyond the Smoke: The Enduring Imperative of Animal Models in Unraveling the Complexities of Nicotine Addiction. Oxford Academic.

- Zhang, H.J., et al. (2021). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. bioRxiv.org.

- (N/A). Animal Models of Nicotine Exposure: Relevance to Second-Hand Smoking, Electronic Cigarette Use, and Compulsive Smoking. PMC.

- China, L. Validation of a Mouse Passive Vapor Model for Use in Studies of Nicotine Addiction. eScholarship.

- Zhang, H.J., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience.

- (N/A). Synthetic Analogues of Nicotine. III. SciSpace.

- (N/A). (2016). Rebels with a neurobiological cause: Mouse models explore teen nicotine addiction.

- Hecht, S.S., et al. Pharmacokinetics of N'-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)

- (N/A). (2024). Efficient Method of (S)-Nicotine Synthesis. MDPI.

- Zhang, H.J., et al. (2026). (PDF) Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging.

- Chen, J., et al. (2001). Effects of vitamins and common drugs on reduction of 4-(methylnitrosamino)-1-(3-pyridyl)

- (N/A). (2013). Structure–Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors.

- (N/A). 1-(4-Pyridinyl)-2-butanone | 6304-20-7. MilliporeSigma.

- (N/A). (2023).

- Lin, N.H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. PubMed.

- (N/A). 1-(4-Pyridinyl)-1-butanone (CID 15551). MolForge.

- Morse, M.A., & Toburen, A.L. (1996). Inhibition of metabolic activation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone by limonene. PubMed.

- (N/A). 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone. PubChem.

- (N/A). (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.

- (N/A). CAS 1701-71-9: 1-(4-Pyridinyl)-1-butanone. CymitQuimica.

- (N/A). 4-(N-Nitroso-N-methylamino)-1-(3-pyridyl)-1-butanone. NIST WebBook.

Sources

- 1. Pharmacokinetics of N'-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone | C10H13N3O2 | CID 47289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. Rebels with a neurobiological cause: Mouse models explore teen nicotine addiction [jax.org]

- 6. academic.oup.com [academic.oup.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Inhibition of metabolic activation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone by limonene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scispace.com [scispace.com]

- 12. mdpi.com [mdpi.com]

- 13. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of vitamins and common drugs on reduction of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in rat microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Animal Models of Nicotine Exposure: Relevance to Second-Hand Smoking, Electronic Cigarette Use, and Compulsive Smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging [escholarship.org]

The Discovery, Synthesis, and Pharmacological Utility of 4-(3-Pyridinyl)-2-butanone: A Comprehensive Technical Guide

Executive Summary

4-(3-Pyridinyl)-2-butanone (CAS 55161-19-8) is a highly versatile heterocyclic building block characterized by a pyridine ring linked to a butanone aliphatic chain. While structurally related to the precursors of tobacco-specific nitrosamines (such as 4-(3-pyridinyl)-1-butanone), this specific 2-butanone isomer has carved out a distinct history in synthetic organic chemistry and drug discovery. It serves as a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and has been a benchmark substrate in the evolution of biocatalytic enone reduction methodologies.

This whitepaper provides an authoritative overview of its physicochemical properties, historical significance in biocatalysis, and self-validating protocols for its synthesis and application.

Historical Context and Discovery

The historical trajectory of 4-(3-pyridinyl)-2-butanone is deeply intertwined with the pharmaceutical industry's shift toward bioisosterism in the late 20th century. Researchers discovered that replacing the phenyl rings of traditional alkyl ketone pharmacophores with pyridine rings dramatically improved the aqueous solubility and metabolic stability of drug candidates.

A major milestone in the compound's production history occurred during the advent of green chemistry in the early 2000s. The challenge of chemoselectively reducing α,β-unsaturated ketones—without over-reducing the carbonyl group or hydrogenating the sensitive pyridine ring—led to the discovery of novel biocatalysts. Researchers isolated an enone reductase from the yeast Kluyveromyces lactis that demonstrated near-perfect chemoselectivity for reducing 4-(3-pyridinyl)-3-buten-2-one to 4-(3-pyridinyl)-2-butanone. This discovery not only optimized the production of this specific ketone but also established a new paradigm for synthesizing optically active pharmaceutical intermediates.

Physicochemical Profiling

Understanding the physical and chemical properties of 4-(3-pyridinyl)-2-butanone is essential for predicting its behavior in biological systems and organic solvents. The presence of the basic pyridine nitrogen (a strong hydrogen bond acceptor) and the polar carbonyl group makes it an excellent candidate for hydrogen-bonding interactions within enzyme active sites.

Table 1: Physicochemical Properties of 4-(3-Pyridinyl)-2-butanone

| Property | Value |

| Chemical Name | 4-(pyridin-3-yl)butan-2-one |

| CAS Number | 55161-19-8 |

| Molecular Formula | C9H11NO |

| Molecular Weight | 149.19 g/mol |

| Topological Polar Surface Area (TPSA) | 30.0 Ų |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

| InChIKey | OAUNKLBPKLZUSD-UHFFFAOYSA-N |

Data summarized from and.

Mechanistic Applications in Drug Discovery

In medicinal chemistry, pyridyl alkyl ketones like 4-(3-pyridinyl)-2-butanone are heavily utilized in the design of . PDE4 is an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, intracellular cAMP levels rise, triggering Protein Kinase A (PKA) activation, which subsequently suppresses the release of pro-inflammatory cytokines. The pyridine nitrogen of 4-(3-pyridinyl)-2-butanone derivatives forms a crucial hydrogen bond with the conserved glutamine residue in the PDE4 active site, anchoring the inhibitor and preventing cAMP hydrolysis.

Fig 1: Mechanism of PDE4 inhibition by pyridyl alkyl ketones, elevating cAMP for anti-inflammation.

Experimental Methodologies (Self-Validating Protocols)

To ensure maximum trustworthiness and reproducibility, the following protocols detail the two-step synthesis of 4-(3-pyridinyl)-2-butanone. The methodology transitions from classical chemical condensation to modern biocatalytic reduction.

Fig 2: Two-step synthetic workflow for 4-(3-Pyridinyl)-2-butanone via biocatalytic reduction.

Protocol 1: Synthesis of Precursor via Aldol Condensation

-

Objective: Synthesize 4-(3-pyridinyl)-3-buten-2-one from 3-pyridinecarboxaldehyde.

-

Causality & Logic: Acetone is utilized in a massive stoichiometric excess to act as both the solvent and the reactant. This thermodynamic control suppresses the self-condensation of the aldehyde, driving the equilibrium strictly toward the desired crossed-aldol product.

-

Step-by-Step Procedure:

-

Initialization: Dissolve 10.0 g (93.3 mmol) of 3-pyridinecarboxaldehyde in 100 mL of anhydrous acetone in a 250 mL round-bottom flask.

-

Catalysis: Cool the mixture to 0 °C using an ice bath. Dropwise, add 15 mL of a 10% (w/v) aqueous NaOH solution over 30 minutes under vigorous magnetic stirring.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) for 4 hours. Monitor the disappearance of the aldehyde via TLC (Eluent: EtOAc/Hexane 1:1).

-

Quenching & Extraction: Neutralize the reaction mixture to pH 7.0 using 1M HCl. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography to yield the α,β-unsaturated enone.

-

Protocol 2: Chemoselective Biocatalytic Reduction

-

Objective: Reduce the α,β-unsaturated enone to 4-(3-pyridinyl)-2-butanone.

-

Causality & Logic: Traditional hydrogenation (e.g., Pd/C with H₂) risks over-reducing the carbonyl group to an alcohol or saturating the pyridine ring. Utilizing the ensures absolute chemoselectivity, as the enzyme's active site strictly accommodates the carbon-carbon double bond while leaving the carbonyl and aromatic systems untouched.

-

Step-by-Step Procedure:

-

Biocatalyst Preparation: Prepare a 50 mM potassium phosphate buffer solution adjusted to an optimal action pH of 6.5. Suspend the purified K. lactis enone reductase (MW ~47,000 Da) in the buffer.

-

Reaction Setup: To 100 mL of the buffered enzyme solution, add 1.0 g of 4-(3-pyridinyl)-3-buten-2-one (substrate) and 1.2 equivalents of NADPH (cofactor).

-

Incubation: Incubate the mixture in an orbital shaker at 40 °C (the enzyme's optimum temperature) for 24 hours.

-

Validation: Monitor NADPH consumption via UV-Vis spectroscopy at 340 nm. A plateau in absorbance indicates reaction completion, creating a self-validating endpoint.

-

Recovery: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Dry the organic phase over MgSO₄ and evaporate the solvent to yield pure 4-(3-pyridinyl)-2-butanone (>99% chemoselectivity).

-

Table 2: Comparative Synthesis Metrics (Chemical vs. Biocatalytic)

| Method | Catalyst | Chemoselectivity | Yield | Environmental Impact |

| Chemical Hydrogenation | Pd/C, H₂ | Moderate (risk of alcohol formation) | 75-80% | High (heavy metals, pressure) |

| Biocatalytic Reduction | Enone Reductase (K. lactis) | Excellent (>99%) | 90-95% | Low (aqueous, mild conditions) |

References

-

National Center for Biotechnology Information. "4-(Pyridin-3-yl)butan-2-one | C9H11NO | CID 12433445". PubChem. URL:[Link]

-

NextSDS. "4-(pyridin-3-yl)butan-2-one — Chemical Substance Information". NextSDS Substance Database. URL: [Link]

- Matsuda, et al. "Enone reductase and method for producing optically active ketone". Google Patents (JP2003033185A).

-

Gaurav, et al. "Quantitative Structure Activity Relationship and Design of Phenyl Alkyl Ketone Derivatives as Inhibitors of Phosphodiesterase 4". Current Enzyme Inhibition, 2014, Vol. 10, No. 1. URL:[Link]

Spectroscopic Characterization of 4-(3-Pyridinyl)-2-butanone Hydrochloride: An In-Depth Technical Guide

Executive Summary & Chemical Identity

4-(3-Pyridinyl)-2-butanone hydrochloride (CAS: 55161-19-8 for the free base) is a critical intermediate in the synthesis of nicotine analogs, metabolic degradation standards, and novel phosphodiesterase (PDE) inhibitors. Accurate spectroscopic characterization of this compound is essential for verifying synthetic success and ensuring batch-to-batch reproducibility in drug development[1].

Because the compound is isolated as a hydrochloride salt, its spectroscopic behavior deviates significantly from its free-base counterpart. This guide provides a comprehensive, self-validating analytical framework for the definitive structural elucidation of 4-(3-Pyridinyl)-2-butanone hydrochloride using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).

Structural Causality & Spectroscopic Theory

As a Senior Application Scientist, it is crucial to understand why a molecule behaves a certain way in an instrument, rather than merely logging the output. The hydrochloride salt form dictates the entire analytical strategy:

-

Inductive Deshielding (NMR): The protonation of the pyridine nitrogen creates a formal positive charge (pyridinium cation). This charge exerts a powerful electron-withdrawing inductive effect across the aromatic ring. Consequently, the α -protons (H2, H6) and α -carbons are severely deshielded, shifting their resonances significantly downfield compared to neutral pyridine[2].

-

Solid-State Hydrogen Bonding (IR): The N-H⁺···Cl⁻ interaction creates a robust hydrogen-bonding network in the solid state. This manifests in the IR spectrum as a broad, characteristic absorption band, which serves as a primary diagnostic tool for confirming the salt form versus the free base.

-

Pre-formed Ionization (MS): Because the molecule exists as a cation, it requires no further ionization energy to become visible in positive-ion Mass Spectrometry. This makes Electrospray Ionization (ESI+) exceptionally sensitive for this analyte.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Every analytical choice is grounded in chemical causality, and each workflow includes an internal check to prevent false-positive identifications.

Self-validating spectroscopic workflow for structural elucidation.

Protocol 1: High-Resolution NMR Acquisition

-

Solvent Selection: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.

-

Causality: The hydrochloride salt forms a tight ion pair that severely limits solubility in chlorinated solvents like CDCl₃. Attempting NMR in CDCl₃ leads to poor signal-to-noise ratios and peak broadening due to aggregation. DMSO-d₆, a highly polar aprotic solvent, effectively solvates the cation-anion pair, yielding sharp resonances[2].

-

-

Acquisition: Acquire ¹H (400 MHz, 16 scans) and ¹³C (100 MHz, 512 scans) spectra.

-

Self-Validation (D₂O Exchange): Add 2 drops of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum.

-

System Validation: The broad singlet at ~11.5 ppm must disappear. This confirms the presence of the exchangeable pyridinium N-H⁺ proton, definitively validating the salt form of the API[2].

-

Protocol 2: FT-IR Spectroscopy (ATR Method)

-

Sample Application: Place 2-3 mg of the solid hydrochloride salt directly onto a diamond ATR crystal. Apply pressure using the anvil.

-

Causality: Traditional KBr pellet pressing introduces adventitious water, which masks the critical N-H⁺ stretching region with a broad O-H stretch. Attenuated Total Reflectance (ATR) requires no sample dilution, preserving the true solid-state hydrogen-bonding network.

-

-

Validation: Confirm the presence of the broad 2500–2700 cm⁻¹ band. If absent, the sample has likely degraded or free-based.

Protocol 3: LC-ESI-MS Analysis

-

Matrix Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol:Water (50:50) with 0.1% Formic Acid.

-

Causality: The analyte is a pre-formed pyridinium cation. Electrospray Ionization in positive mode (ESI+) capitalizes on this pre-existing charge, offering maximum sensitivity.

-

-

Validation: Isolate the [M+H]⁺ parent ion (m/z 150.09)[1] for MS/MS fragmentation using Collision-Induced Dissociation (CID). The emergence of m/z 92 and 107 fragments confirms the structural connectivity of the pyridinyl-alkyl chain.

ESI-MS/MS fragmentation pathway of protonated 4-(3-Pyridinyl)-2-butanone.

Quantitative Spectroscopic Data Summary

The following tables summarize the expected empirical data derived from the validated protocols above, grounded in structural analogs and pyridinium shift dynamics[2],[3].

Table 1: ¹H NMR Data (DMSO-d₆, 400 MHz)

| Position | Shift (ppm) | Multiplicity | Integration | Assignment / Causality |

| N-H⁺ | ~11.50 | Broad singlet | 1H | Pyridinium proton; disappears upon D₂O exchange. |

| H2 (Py) | 8.85 | Singlet (broad) | 1H | Highly deshielded by adjacent N⁺ and ring current. |

| H6 (Py) | 8.75 | Doublet (J=5.5 Hz) | 1H | Deshielded by adjacent N⁺. |

| H4 (Py) | 8.40 | Doublet (J=8.0 Hz) | 1H | Para to N⁺, ortho to the alkyl chain. |

| H5 (Py) | 7.95 | Doublet of doublets | 1H | Meta to N⁺, least deshielded aromatic proton. |

| C4-H₂ | 3.05 | Triplet (J=7.2 Hz) | 2H | Benzylic-type protons, shifted downfield by Py⁺. |

| C3-H₂ | 2.90 | Triplet (J=7.2 Hz) | 2H | Methylene protons alpha to the carbonyl group. |

| C1-H₃ | 2.15 | Singlet | 3H | Methyl group alpha to the carbonyl. |

Table 2: ¹³C NMR Data (DMSO-d₆, 100 MHz)

| Position | Shift (ppm) | Type | Assignment / Causality |

| C2 | 207.5 | Quaternary | Ketone carbonyl carbon (typical for aliphatic ketones)[3]. |

| C2' (Py) | 145.2 | CH | Alpha to N⁺, heavily deshielded. |

| C6' (Py) | 142.8 | CH | Alpha to N⁺. |

| C4' (Py) | 141.5 | CH | Para to N⁺. |

| C3' (Py) | 139.0 | Quaternary | Aromatic carbon attached to the alkyl chain. |

| C5' (Py) | 127.4 | CH | Meta to N⁺. |

| C3 | 43.5 | CH₂ | Methylene alpha to carbonyl. |

| C1 | 29.8 | CH₃ | Methyl alpha to carbonyl. |

| C4 | 25.4 | CH₂ | Methylene attached directly to the pyridinium ring. |

Table 3: FT-IR Data (ATR Method)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500 - 2700 | Medium, Broad | N-H⁺ stretching (Primary diagnostic for the hydrochloride salt). |

| 1715 | Strong, Sharp | C=O stretching (Aliphatic ketone). |

| 1605, 1550 | Medium | C=C and C=N aromatic ring stretching. |

| 2930, 2860 | Weak | C-H aliphatic stretching. |

Table 4: ESI-MS Data (Positive Ion Mode)

| m/z Value | Ion Type | Assignment |

| 150.09 | [M+H]⁺ | Intact protonated free base[1]. |

| 107.07 | Fragment | [Pyridinium-CH₂-CH₂]⁺ (Resulting from the loss of an acetyl radical). |

| 92.05 | Fragment | [Pyridinium-CH₂]⁺ (Resulting from the loss of acetone/ketene equivalent). |

References

-